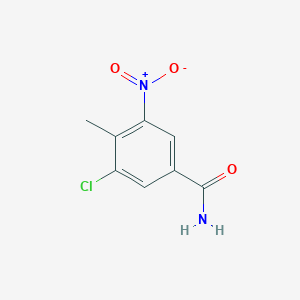

3-Chloro-4-methyl-5-nitrobenzamide

Description

The study of substituted aromatic compounds is a cornerstone of modern organic and medicinal chemistry. The precise arrangement of functional groups on a benzene (B151609) ring dictates the molecule's electronic properties, steric profile, and, consequently, its reactivity and biological activity. 3-Chloro-4-methyl-5-nitrobenzamide is a prime example of a polysubstituted aromatic compound where the interplay of these groups creates a unique chemical entity.

The chemical personality of this compound is defined by the cumulative effects of its substituents on the core benzamide (B126) ring.

Benzamide Core : The amide functional group is one of the most prevalent linkages in biochemistry and pharmaceuticals. It is a stable, planar group capable of acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets.

Chloro Substituent : The incorporation of a chlorine atom into a drug candidate is a common strategy in medicinal chemistry. mdpi.com As a halogen, chlorine is an electronegative, deactivating group that directs incoming electrophiles to the ortho and para positions. Its presence can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com

Methyl Substituent : The methyl group is a simple alkyl substituent that is electron-donating through an inductive effect. It adds steric bulk, which can influence the molecule's conformation and its interaction with other molecules.

Nitro Substituent : The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution. It is a key functional group in many therapeutic agents and is also a versatile synthetic handle; for instance, it can be readily reduced to an amino group, opening pathways to a wide array of other derivatives. mdpi.comnih.gov

Substituted benzamides are a class of compounds with profound significance across the chemical sciences, from fundamental synthesis to high-value applications in medicine and materials.

In chemical synthesis , benzamides are versatile intermediates. mdpi.com The amide bond itself is robust, yet it can be hydrolyzed or reduced under specific conditions. The aromatic ring can be further functionalized, making substituted benzamides valuable building blocks for constructing more complex molecular architectures, including various heterocyclic systems. Modern synthetic protocols, such as catalytic C-H activation, are increasingly being applied to benzamides to create novel derivatives with high efficiency.

In medicinal chemistry , the substituted benzamide scaffold is a "privileged structure," appearing in a multitude of approved drugs. nih.gov Research has demonstrated their efficacy across a wide range of therapeutic areas. A series of novel 4-substituted-3-nitrobenzamide derivatives, for example, were synthesized and showed potent anti-tumor activity against several cancer cell lines. nih.gov Other benzamide derivatives have been developed as anti-inflammatory agents, antipsychotics, and antiemetics, highlighting the chemical versatility of this class. khanacademy.org

The potential use of substituted benzamides in advanced materials is an emerging area. The functional groups present on the molecule allow for polymerization or incorporation into larger supramolecular assemblies. Their ability to engage in strong hydrogen bonding and their tunable electronic properties make them attractive candidates for the development of functional organic materials, such as liquid crystals or components in organic electronics.

Table 1: Applications of the Substituted Benzamide Chemical Class

| Therapeutic/Research Area | Example Application/Target | Reference |

|---|---|---|

| Oncology | Investigated as antitumor agents and bioreductive prodrugs | nih.govnih.gov |

| Neurology | Used as antipsychotics and antidepressants (e.g., Amisulpride) | khanacademy.org |

| Gastroenterology | Employed as antiemetic agents (e.g., Metoclopramide) | |

| Inflammation | Synthesized as non-steroidal anti-inflammatory drugs (NSAIDs) | |

| Synthetic Chemistry | Serve as versatile building blocks and synthons | mdpi.com |

Research on aromatic compounds structurally related to this compound is vibrant and multifaceted. Key trends include:

Structure-Activity Relationship (SAR) Studies : A primary focus of medicinal chemistry is to synthesize series of analogous compounds to systematically map how structural changes affect biological activity. For substituted benzamides, researchers actively investigate how altering the position and electronic nature of substituents (e.g., replacing a chloro group with a fluoro group or shifting a nitro group) impacts efficacy and selectivity. nih.govnih.gov

Bioreductive Prodrug Development : Nitroaromatic compounds are at the forefront of developing prodrugs for targeted cancer therapy. nih.gov These compounds are often non-toxic but can be selectively reduced by nitroreductase enzymes, which are abundant in the hypoxic (low oxygen) environments characteristic of solid tumors. This reduction converts the nitro group into a cytotoxic species, leading to localized cell death. The nitro group in this compound makes it a potential candidate for this type of research. nih.gov

Development of Novel Synthetic Methodologies : The chemical community continues to pursue more efficient, sustainable, and versatile ways to synthesize amides and functionalize aromatic rings. Recent advances include the development of novel coupling reagents and catalytic systems that can create amide bonds under mild conditions or enable the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. acs.org

Table 2: Properties of Precursor and a Related Compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|

| 3-Chloro-4-methyl-5-nitrobenzoic acid | C₈H₆ClNO₄ | 215.59 | The direct carboxylic acid precursor for synthesizing the title compound. | nih.gov |

| 3-chloro-4-methyl-5-nitrobenzene-1-sulfonamide | C₇H₇ClN₂O₄S | 249.98 | A structurally related compound with a sulfonamide instead of a carboxamide group. | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURFLGIYRKBQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4 Methyl 5 Nitrobenzamide and Its Precursors

Retrosynthetic Analysis of the 3-Chloro-4-methyl-5-nitrobenzamide Molecular Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical primary disconnection is across the amide C-N bond. This identifies the principal precursors as a reactive derivative of 3-chloro-4-methyl-5-nitrobenzoic acid and an ammonia (B1221849) equivalent.

Further deconstruction of the 3-chloro-4-methyl-5-nitrobenzoic acid precursor involves the sequential removal of the aromatic ring's functional groups. The synthetic strategy hinges on the order of introduction of the chloro, methyl, and nitro substituents, governed by the principles of electrophilic aromatic substitution and the directing effects of these groups. A plausible forward pathway originating from this analysis would involve the nitration and subsequent chlorination of a simpler precursor like 4-methylbenzoic acid.

Direct Amidation Strategies for this compound

Direct amidation strategies are among the most common and reliable methods for preparing amides. This approach involves synthesizing the fully substituted carboxylic acid precursor first, followed by the formation of the amide bond.

The carboxylic acid, 3-chloro-4-methyl-5-nitrobenzoic acid, is not sufficiently reactive to undergo direct amidation with ammonia under mild conditions. nih.gov Therefore, it must first be converted into a more electrophilic species. The most common strategy is its transformation into an acyl chloride. This is typically achieved by treating the carboxylic acid with an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogle.com The reaction often includes a catalytic amount of N,N-dimethylformamide (DMF), which facilitates the formation of the highly reactive Vilsmeier reagent in situ, accelerating the conversion to the acid chloride. nih.gov

The resulting 3-chloro-4-methyl-5-nitrobenzoyl chloride is a potent electrophile, primed for reaction with a nucleophile.

Interactive Table: Common Reagents for Acid Chloride Formation

| Reagent | Formula | Typical Conditions | Byproducts |

| Thionyl Chloride | SOCl₂ | Reflux, often with catalytic DMF | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | Room temperature or 0 °C in an inert solvent (e.g., DCM) | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | Heat/reflux in an inert solvent | POCl₃, HCl |

Once the reactive acyl chloride derivative is formed, the final step is a nucleophilic acyl substitution reaction with ammonia or a primary amine. ncert.nic.in For the synthesis of the primary amide, this compound, the acyl chloride is treated with an aqueous or alcoholic solution of ammonia. The reaction proceeds rapidly, as the nitrogen atom of ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

This type of reaction, known as the Schotten-Baumann reaction when conducted with an amine in the presence of a base, is highly efficient. mdpi.com A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the equilibrium towards the product. ncert.nic.inmdpi.com

Regioselective Functionalization of Pre-formed Benzamide (B126) Core Structures

An alternative to the direct amidation strategy is to begin with a simpler, pre-formed benzamide and introduce the required substituents in a regioselective manner. The success of this approach depends critically on the directing effects of the substituents already present on the aromatic ring.

This synthetic route would commence with 3-chloro-4-methylbenzamide (B1621129) as the substrate. The goal is to introduce a nitro group at the C-5 position. The regiochemical outcome of this electrophilic aromatic substitution is determined by the cumulative directing effects of the existing groups:

Amide group (-CONH₂): An activating, ortho, para-directing group.

Methyl group (-CH₃): An activating, ortho, para-directing group.

Chloro group (-Cl): A deactivating, ortho, para-directing group.

In 3-chloro-4-methylbenzamide, the C-1 position holds the amide, C-3 has the chloro group, and C-4 has the methyl group. The methyl group directs incoming electrophiles to the C-3 (blocked) and C-5 positions. The chloro group directs to the C-2 (ortho) and C-5 (para) positions. The amide group directs to the C-2 (ortho) and C-6 (ortho) positions. The C-5 position is sterically accessible and electronically favored by both the methyl and chloro directing groups, making it a highly probable site for nitration. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, would be employed for this transformation.

Another theoretical pathway involves the regioselective chlorination of a pre-formed benzamide, such as 4-methyl-3-nitrobenzamide (B98135) or 4-methyl-5-nitrobenzamide. Electrophilic halogenation of aromatic rings typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule (e.g., Cl₂) and generate a potent electrophile. wikipedia.orglibretexts.org

Considering 4-methyl-5-nitrobenzamide as a precursor, the directing effects would be:

Amide group (-CONH₂): ortho, para-directing (to C-2, C-6).

Methyl group (-CH₃): ortho, para-directing (to C-3, C-5-blocked).

Nitro group (-NO₂): A strongly deactivating, meta-directing group (to C-3).

In this scenario, all three groups synergistically favor substitution at the C-3 position. Therefore, the electrophilic chlorination of 4-methyl-5-nitrobenzamide would be expected to yield the desired this compound with high regioselectivity.

Alkylation Reactions at Specific Aromatic Positions

Direct alkylation of a pre-existing chloro-nitro-benzamide ring to introduce the methyl group at the C-4 position is generally not a preferred synthetic route. The electronic properties of the substituents already on the aromatic ring make regioselective introduction of an alkyl group via electrophilic substitution (e.g., Friedel-Crafts alkylation) challenging. The nitro group is a strong deactivator and meta-director, while the chloro and amide groups have competing directing effects. Consequently, synthetic strategies typically rely on starting materials that already possess the required methyl substituent. Alkylation reactions are more commonly employed in the synthesis of related heterocyclic structures, such as N-alkylation of benzodiazepines using various alkylating agents under phase transfer catalysis conditions. researchgate.net

Multi-step Synthetic Sequences from Readily Available Aromatic Precursors

The construction of this compound is most effectively achieved through multi-step pathways starting from simple, commercially available aromatic compounds like substituted toluenes or benzoic acids.

A key intermediate for the target molecule is 3-chloro-5-nitrotoluene (B98224). A documented process for preparing this precursor avoids the direct and often unselective electrophilic substitution of toluene (B28343). google.comgoogle.com Instead, it employs a sequence starting from 2-methyl-4-nitroaniline (B30703).

Synthetic Route Starting from Substituted Aniline:

Chlorination: 2-methyl-4-nitroaniline is reacted with a chlorinating agent such as t-butyl hypochlorite (B82951) in a neutral solvent like toluene at room temperature. google.comgoogle.com This reaction yields 2-chloro-4-nitro-6-methylaniline. google.com

Deamination: The resulting 2-chloro-4-nitro-6-methylaniline undergoes deamination to produce 3-chloro-5-nitrotoluene. google.com This is typically achieved by diazotization with sodium nitrite (B80452) in an acidic medium, followed by removal of the diazonium group. google.comgoogle.com

Once 3-chloro-5-nitrotoluene is obtained, the subsequent step involves the oxidation of the methyl group to a carboxylic acid, yielding 3-chloro-5-nitro-4-methylbenzoic acid, the direct precursor to the final benzamide.

An alternative conceptual pathway begins with a substituted benzoic acid, such as 4-methylbenzoic acid (p-toluic acid). The synthesis would proceed through sequential nitration and halogenation steps. The regiochemical outcome of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing substituents. For instance, the synthesis of related nitrobenzoic acid derivatives often involves the nitration of a corresponding chloro-benzoic acid. The preparation of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid, for example, starts from 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid, highlighting the use of substituted benzoic acids as versatile precursors. prepchem.com Similarly, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is synthesized by nitrating its benzoic acid precursor. google.com

The final and crucial step in the synthesis is the conversion of the carboxylic acid group of 3-chloro-4-methyl-5-nitrobenzoic acid into the primary amide. This transformation is a cornerstone of organic synthesis and can be accomplished through several reliable methods.

Two-Step Acyl Chloride Method: This is the most traditional and widely used approach.

Activation: The carboxylic acid is first converted into a more reactive acyl chloride. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.govrsc.org

Amidation: The resulting 3-chloro-4-methyl-5-nitrobenzoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the target benzamide. chemicalbook.com This reaction is typically rapid and high-yielding.

Direct Amidation via Coupling Agents: Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of harsh acyl chloride intermediates. These methods utilize peptide coupling agents to directly form the amide bond. For instance, a method for synthesizing a related substituted benzamide involves using N,N'-diisopropyl carbodiimide (B86325) (DIC) as a condensing agent and 1-hydroxybenzotriazole (B26582) (HOBt) as a condensation activator. google.com The carboxylic acid is activated by forming an ester with HOBt, which then readily reacts with an amine (or ammonia) to yield the amide. google.com This approach often leads to higher yields and simpler operating procedures. google.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high yields and purity requires careful optimization of reaction parameters at each synthetic step. Control over temperature, stoichiometry, solvent, and reaction time is critical for minimizing side reactions and maximizing product formation.

For the amidation step, particularly when using the acyl chloride method, controlling the temperature between 0–5°C during the addition of the amine can prevent side reactions. The choice of a dry, non-protic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) is also essential to prevent premature hydrolysis of the acyl chloride intermediate.

In the synthesis of precursors, reaction conditions are tailored to ensure correct regioselectivity. The deamination of 2-chloro-4-nitro-6-methylaniline, for example, involves a multi-stage temperature profile: the reaction mixture is first cooled to between 0°C and 10°C for the addition of sodium nitrite, then allowed to warm to around 45°C from the reaction's exotherm, and finally maintained at 40-50°C until gas evolution ceases. google.comgoogle.com

Below is a table summarizing key optimization parameters for relevant reaction types.

| Reaction Step | Parameter | Condition | Purpose/Outcome | Reference |

| Amide Coupling | Stoichiometry | 1:1.2 molar ratio (acid:amine) | Ensures complete consumption of the starting acid. | |

| Amide Coupling | Temperature | 0–5°C | Prevents side reactions and decomposition of the acyl chloride. | |

| Amide Coupling | Solvent | Dry Dichloromethane (DCM) or THF | Prevents hydrolysis of reactive intermediates. | |

| Deamination | Temperature | 0-10°C (initial), then 40-50°C | Controls the rate of diazotization and subsequent decomposition. | google.comgoogle.com |

| Nitration | Temperature | 85-90°C | Drives the reaction to completion for deactivated substrates. | prepchem.com |

| DAST Amidation | Reaction Time | 8-12 hours | Extending time beyond a certain point shows no notable improvement. | acs.org |

Emerging Synthetic Approaches and Novel Reagent Applications

The field of synthetic chemistry is continually evolving, with new technologies and reagents being developed to improve efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. evitachem.com For the synthesis of this compound, applying microwave energy to the amidation step could significantly reduce reaction times from hours to minutes, offering a clear advantage in terms of speed and energy efficiency. evitachem.com

Novel Reagents: The use of diethylaminosulfur trifluoride (DAST) represents a significant advancement in amide bond formation. acs.orgacs.org DAST enables the direct coupling of carboxylic acids and amines under mild, ambient, and base-free conditions. acs.org This protocol is notable for its simplicity, often requiring no complex workup or purification procedures. acs.org Applying this DAST-enabled methodology could provide a highly efficient and clean route to this compound, bypassing the need for stoichiometric coupling agents or the preparation of acyl chlorides.

Molecular Structure, Conformation, and Intermolecular Interactions of 3 Chloro 4 Methyl 5 Nitrobenzamide

Crystallographic Investigations

The precise three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's properties. Single-crystal X-ray diffraction is the definitive technique for elucidating this arrangement.

Single-Crystal X-ray Diffraction Analysis of 3-Chloro-4-methyl-5-nitrobenzamide and its Analogues

Although a crystal structure for this compound has not been reported, extensive crystallographic studies have been conducted on analogous substituted nitrobenzamides. For instance, the crystal structure of 4-Chloro-3-nitrobenzamide has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the number 717292 nih.gov. Another relevant analogue, 3-Chloro-2-nitrobenzamide, has been shown to crystallize in the monoclinic space group P2_1/c, with unit cell dimensions of a = 7.42 Å, b = 10.15 Å, c = 12.73 Å, and β = 98.7°, with four molecules per unit cell .

A hypothetical set of crystallographic data for this compound, based on its analogues, is presented below.

| Crystallographic Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2_1/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.0 |

| c (Å) | ~13.0 |

| β (°) | ~98 |

| Z | 4 |

Analysis of Crystal Packing Motifs and Supramolecular Assembly

The arrangement of molecules in the crystal, or crystal packing, is governed by a variety of intermolecular interactions. In substituted benzamides, the amide group plays a crucial role in forming robust hydrogen-bonded networks, which often lead to the formation of well-defined supramolecular assemblies. In analogues like 3-Chloro-2-nitrobenzamide, the molecules are linked into layered structures . It is highly probable that this compound would exhibit similar packing motifs, with molecules self-assembling into chains or sheets driven by hydrogen bonding.

Characterization of Hydrogen Bonding Networks (N–H···O, C–H···O)

Hydrogen bonds are the most significant directional interactions in determining the crystal packing of benzamides. The primary amide group (–CONH2) is an excellent hydrogen bond donor (N–H) and acceptor (C=O). In the crystal structure of 3-Chloro-2-nitrobenzamide, intermolecular N–H···O hydrogen bonds with lengths in the range of 2.89–3.02 Å are observed, which create a layered structure .

It is expected that this compound would form similar strong N–H···O hydrogen bonds, likely leading to the formation of a centrosymmetric dimer motif where two molecules are linked through a pair of N–H···O interactions. Furthermore, weaker C–H···O hydrogen bonds, involving the aromatic C–H groups and the oxygen atoms of the nitro and amide groups, would also contribute to the stability of the crystal lattice.

Examination of Weak Intermolecular Interactions (e.g., π–π Stacking, Halogen Bonds)

Beyond classical hydrogen bonds, weaker interactions also play a vital role in the supramolecular assembly. The aromatic rings of this compound are likely to engage in π–π stacking interactions, where the electron-rich π systems of adjacent rings are offset. The presence of the electron-withdrawing nitro group and the electron-donating methyl group will influence the quadrupole moment of the aromatic ring and thus the geometry of these stacking interactions.

Additionally, the chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with a nucleophilic atom, such as an oxygen atom from a nitro or amide group of a neighboring molecule. These weak, directional interactions would further stabilize the crystal packing.

Conformational Analysis in Solid and Solution States

The conformation of the this compound molecule, particularly the orientation of the amide and nitro groups relative to the benzene (B151609) ring, is of significant interest. In the solid state, the conformation is locked by the crystal packing forces. It is anticipated that the amide group will be twisted with respect to the plane of the benzene ring to minimize steric hindrance with the adjacent substituents. The nitro group in 3-Chloro-2-nitrobenzamide is found to be coplanar with the aromatic ring, a conformation that maximizes resonance stabilization . A similar planarity of the nitro group is expected in this compound.

In solution, the molecule would have more conformational freedom. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) would be instrumental in determining the time-averaged conformation in different solvents. The barrier to rotation around the C–C and C–N bonds would determine the conformational flexibility of the molecule.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

| Intermolecular Contact | Predicted Contribution (%) |

| O···H/H···O | 30-40% |

| H···H | 20-30% |

| C···H/H···C | 15-25% |

| Cl···H/H···Cl | 5-10% |

| N···H/H···N | <5% |

| C···C (π–π stacking) | <5% |

| Cl···O (Halogen bond) | <5% |

The dominant contacts would be O···H/H···O, corresponding to the N–H···O and C–H···O hydrogen bonds. The significant percentage of H···H contacts arises from the abundance of hydrogen atoms on the molecular surface. The C···H/H···C contacts represent van der Waals interactions, while the Cl···H and Cl···O contacts would highlight the role of the chlorine atom in the crystal packing.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Methyl 5 Nitrobenzamide

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation:There is no available mass spectrum data, which would be essential for confirming the molecular weight and understanding the fragmentation patterns of the compound under ionization.

While information exists for structurally related compounds, such as isomers (e.g., 3-Chloro-2-nitrobenzamide) or the corresponding carboxylic acid (3-Chloro-4-methyl-5-nitrobenzoic acid), this data cannot be accurately extrapolated to 3-Chloro-4-methyl-5-nitrobenzamide due to the significant influence of substituent positioning on spectroscopic properties. The precise arrangement of the chloro, methyl, nitro, and benzamide (B126) groups on the benzene (B151609) ring creates a unique electronic environment and, consequently, a unique set of spectral data.

Without access to primary research data from the synthesis and analysis of this specific compound, a scientifically accurate and detailed article on its spectroscopic characterization cannot be generated at this time.

Computational and Theoretical Chemistry Studies of 3 Chloro 4 Methyl 5 Nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of substituted benzamides. For instance, studies on related molecules like 4-chloro-3-nitrobenzonitrile (B1361363) have utilized DFT methods such as B3LYP and M06-2X with basis sets like 6-311++G(d,p) for accurate calculations. nih.gov

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For the related compound, 4-chloro-3-nitrobenzamide, crystallographic studies have determined its monoclinic crystal structure and precise bond lengths and angles. nih.gov For example, the C-Cl bond length was measured at 1.737(5) Å and the C-N bond of the nitro group at 1.474(5) Å. nih.gov DFT calculations, typically using the B3LYP/6-311+G(d,p) level of theory, would be used to compute these parameters for 3-Chloro-4-methyl-5-nitrobenzamide and compare them with experimental values if they were available.

Table 1: Representative Optimized Geometrical Parameters from a Related Compound (4-Chloro-3-nitrobenzamide) This table presents experimental data for a similar compound to illustrate the type of information obtained from geometry optimization studies.

| Parameter | Bond Length (Å) |

|---|---|

| C—Cl | 1.737 (5) |

| N1—O1 | 1.170 (6) |

| N1—O2 | 1.236 (5) |

| O3—C7 | 1.231 (6) |

| N1—C6 | 1.474 (5) |

Source: nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. colab.wsresearchgate.net

For 3-chloro-2-nitrobenzamide, a related isomer, DFT calculations at the B3LYP/6-311+G(d,p) level determined the HOMO energy to be -6.32 eV and the LUMO energy to be -2.15 eV. This results in a HOMO-LUMO gap of 4.17 eV, suggesting moderate kinetic stability. A similar analysis for this compound would reveal how the specific substituent positions affect its electronic properties and reactivity.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Isomer (3-Chloro-2-nitrobenzamide)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.32 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.17 |

Source:

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-deficient areas, prone to nucleophilic attack).

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group would exhibit positive potential. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Theoretical vibrational frequency calculations using DFT are performed to understand the vibrational modes of a molecule. The calculated frequencies are then compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrations. nih.gov For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, characteristic vibrational frequencies were identified. nih.gov For example, the stretching frequencies for the amide N-H and C=O groups were observed in the ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively. nih.gov The asymmetric and symmetric stretching of the NO₂ group appeared around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov A similar study on this compound would allow for a detailed assignment of its vibrational spectrum.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are valuable for assessing the conformational stability of a molecule and studying its interactions with other molecules, such as a biological receptor. nih.gov In a study of related nitrobenzamide derivatives, MD simulations were used to validate the stability of the ligand-protein complex, with RMSD analysis suggesting the stability of the compound within the binding site of target proteins. nih.gov Such simulations for this compound could provide insights into its behavior in different environments and its potential interactions with biological targets.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical calculations are also employed to investigate the mechanisms and energy requirements of chemical reactions. acs.org By mapping the potential energy surface, chemists can identify transition states and calculate activation energies, providing a deeper understanding of reaction pathways. For amide bond formation, plausible reaction mechanisms can be proposed and supported by computational analysis of reaction intermediates. acs.org For this compound, theoretical studies could elucidate its synthesis pathways or its metabolic degradation, identifying the most energetically favorable routes.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the physicochemical, biological, and environmental fate properties of compounds. These models are based on the principle that the biological activity of a chemical is a function of its molecular structure. By establishing a mathematical relationship between the structural or property descriptors of a set of compounds and their observed biological activity, QSAR models can be used to predict the activity of new or untested compounds.

In the context of drug discovery and development, as well as in environmental toxicology, QSAR studies are invaluable for screening large libraries of compounds, prioritizing them for further testing, and optimizing lead compounds. The descriptors used in QSAR models can be broadly categorized as electronic, steric, and hydrophobic, among others. Computational chemistry plays a crucial role in calculating these descriptors.

General QSAR studies on substituted nitroaromatic compounds and benzamide (B126) derivatives have highlighted the importance of several key descriptors. dergipark.org.trmdpi.com These often include:

Electronic Descriptors: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are critical in describing the molecule's reactivity and interaction with biological targets. nih.gov

Steric or Topological Descriptors: The size and shape of the molecule are described by parameters such as molecular weight, molecular volume, surface area, and various topological indices. These descriptors are important for understanding how the molecule fits into a binding site.

While specific QSAR models for this compound are not published, the following table provides a hypothetical illustration of the types of computational descriptors that would be relevant for its QSAR analysis, based on general knowledge of related compounds.

Table 1: Hypothetical QSAR Descriptors for this compound

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons; important for interactions with biological nucleophiles. | |

| Dipole Moment | Influences solubility and the ability to engage in polar interactions. | |

| Atomic Charges | Indicates reactive sites within the molecule. | |

| Hydrophobic | LogP | Affects membrane permeability and binding to hydrophobic targets. |

| Steric/Topological | Molecular Weight | Basic descriptor of molecular size. |

| Molecular Volume | Provides information on the three-dimensional space occupied by the molecule. |

The development of a robust QSAR model for a series of compounds that includes this compound would require the synthesis and biological testing of a diverse set of analogues. nih.gov The resulting data would then be used to build and validate a statistical model, which could subsequently be used to predict the activity of other, as-yet-unsynthesized compounds in the same class.

Chemical Reactivity and Derivatization Chemistry of 3 Chloro 4 Methyl 5 Nitrobenzamide

Transformations of the Nitro Group

The nitro group is a versatile functional handle, primarily utilized through its reduction to an amino group, which then opens up a wide array of subsequent derivatization possibilities.

The selective reduction of the aromatic nitro group in 3-chloro-4-methyl-5-nitrobenzamide to its corresponding amine, 3-amino-5-chloro-4-methylbenzamide (B3036513), is a key transformation. This reaction is typically achieved using standard methodologies for nitro group reduction that are compatible with the other functional groups present in the molecule.

Commonly employed methods include catalytic hydrogenation and chemical reduction. For instance, catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a widely used and effective method for this type of transformation. nih.gov Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium (e.g., hydrochloric acid) can be used to selectively reduce the nitro group without affecting the amide or the chloro substituent. nih.gov The resulting product, 3-amino-5-chloro-4-methylbenzamide, is a valuable intermediate for further synthetic modifications.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent | Catalyst/Solvent | Product | Notes |

|---|---|---|---|

| H₂ | Pd/C, Ethanol (B145695) | 3-amino-5-chloro-4-methylbenzamide | A common and clean method for nitro group reduction. |

| SnCl₂·2H₂O | HCl, Ethanol | 3-amino-5-chloro-4-methylbenzamide | A classic method for selective nitro group reduction in the presence of other reducible groups. |

The newly formed amino group in 3-amino-5-chloro-4-methylbenzamide is a nucleophilic center that can undergo a variety of chemical reactions, significantly expanding the synthetic utility of the original molecule.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can be subjected to a range of transformations known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.org For example, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can replace the diazonium group with a chloro or bromo substituent, respectively. nih.gov Similarly, reaction with potassium iodide (KI) introduces an iodo group, and reaction with copper(I) cyanide (CuCN) yields the corresponding benzonitrile.

Acylation: The amino group can be readily acylated to form a new amide bond. This is typically achieved by reacting 3-amino-5-chloro-4-methylbenzamide with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. ias.ac.in For example, reaction with acetyl chloride would yield N-(3-carbamoyl-5-chloro-2-methylphenyl)acetamide. This reaction is useful for introducing a variety of acyl groups, thereby modifying the properties of the parent molecule.

Reactions of the Amide Functional Group

The primary amide group of this compound also offers opportunities for chemical modification, although it is generally less reactive than the aromatic amino group discussed previously.

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-chloro-4-methyl-5-nitrobenzoic acid. nih.govamazonaws.com Acid-catalyzed hydrolysis is typically carried out by heating the amide in the presence of a strong acid such as sulfuric acid or hydrochloric acid in an aqueous solution. acs.org Base-catalyzed hydrolysis involves heating the amide with a strong base like sodium hydroxide, which results in the formation of the carboxylate salt, followed by acidification to obtain the carboxylic acid. nih.gov This transformation is useful for converting the benzamide (B126) back to a benzoic acid derivative, which can then be used in other synthetic applications.

While the amide nitrogen is less nucleophilic than an amino nitrogen, it can still undergo N-alkylation and N-acylation reactions under specific conditions.

N-Alkylation: The N-alkylation of primary amides like this compound can be challenging but is achievable. Methods often involve the deprotonation of the amide N-H with a strong base to form the corresponding anion, which then acts as a nucleophile towards an alkylating agent such as an alkyl halide. mdpi.com For instance, using sodium hydride (NaH) to generate the amide anion followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) can lead to the N-alkylated product. mdpi.com Catalytic methods for the N-alkylation of amides with alcohols have also been developed, often employing transition metal catalysts. nih.govrsc.org

N-Acylation: The direct N-acylation of a primary amide is generally not a straightforward reaction. However, N-acylsulfonamides can be synthesized through palladium-catalyzed carbonylative coupling of sulfonyl azides and electron-rich heterocycles, suggesting complex pathways for N-acylation. acs.org More commonly, N-substituted amides are prepared by reacting an activated carboxylic acid with an amine, as seen in the synthesis of various N-aryl benzamides. nih.govrsc.orgresearchgate.net

Substitution Reactions Involving the Aromatic Halogen (Chlorine)

The chlorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. masterorganicchemistry.comlibretexts.org This activation makes the carbon atom to which the chlorine is attached electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group. Subsequent elimination of the chloride ion restores the aromaticity of the ring and results in the substituted product.

A variety of nucleophiles can displace the chlorine atom, including:

Amines: Reaction with primary or secondary amines can yield N-substituted derivatives.

Alkoxides: Treatment with sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) would lead to the corresponding methoxy (B1213986) or ethoxy ethers.

Thiols: Thiolates can also act as nucleophiles to form thioethers.

The reactivity in SNAr reactions is often enhanced by the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The benzene (B151609) ring of this compound is activated for nucleophilic aromatic substitution (SNAr) at the C3 position, where the chlorine atom is located. This reactivity is primarily due to the presence of strong electron-withdrawing groups, namely the nitro group at C5 and the benzamide group at C1. These groups stabilize the intermediate carbanion, known as a Meisenheimer complex, which is formed upon attack by a nucleophile. libretexts.org The generally accepted mechanism involves two main steps: the addition of the nucleophile to form the tetrahedral intermediate, followed by the elimination of the chloride leaving group to restore the aromatic system. libretexts.org

The electron-donating methyl group at C4 has an opposing, deactivating effect for nucleophilic substitution; however, the powerful stabilizing influence of the ortho-benzamide and para-nitro groups to the site of substitution predominates, making the C-Cl bond susceptible to cleavage by strong nucleophiles. A variety of nucleophiles can be employed to displace the chloro substituent, leading to a diverse range of derivatives. For instance, reactions with alkoxides (e.g., sodium methoxide), amines, or thiols can yield the corresponding ethers, amines, and thioethers, respectively.

| Nucleophile (Nu-) | Reagent Example | Product Class |

| Alkoxide (RO-) | Sodium Methoxide (NaOMe) | 3-Alkoxy-4-methyl-5-nitrobenzamide |

| Amine (R2NH) | Diethylamine (Et2NH) | 3-(Dialkylamino)-4-methyl-5-nitrobenzamide |

| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) | 3-(Arylthio)-4-methyl-5-nitrobenzamide |

| Azide (N3-) | Sodium Azide (NaN3) | 3-Azido-4-methyl-5-nitrobenzamide |

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C3 position serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems with specialized ligands have made their use increasingly common. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or boronate ester to form a C-C bond. libretexts.org For this compound, a Suzuki coupling would yield 3-aryl- or 3-vinyl-4-methyl-5-nitrobenzamide derivatives. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The use of bulky, electron-rich phosphine ligands can be crucial for achieving good yields with the less reactive aryl chloride substrate. libretexts.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to create a new, substituted alkene. wikipedia.orgyoutube.com This reaction provides a direct method for the vinylation of the C3 position of the benzamide ring. The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the aryl chloride, catalyzed by palladium and a copper(I) co-catalyst, to form a C-C bond between an sp² and an sp carbon. wikipedia.org This pathway allows for the introduction of an alkynyl moiety at the C3 position, yielding 3-alkynyl-4-methyl-5-nitrobenzamide derivatives, which are valuable intermediates in the synthesis of more complex molecules. wikipedia.orgsioc-journal.cn

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. organic-chemistry.org Applying this reaction to this compound would provide a route to a wide range of N-aryl and N-heteroaryl derivatives at the C3 position, which can be difficult to access through traditional SNAr reactions, especially with less nucleophilic amines. organic-chemistry.orgresearchgate.net

| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-Aryl-4-methyl-5-nitrobenzamide |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | 3-Vinyl-4-methyl-5-nitrobenzamide |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-Alkynyl-4-methyl-5-nitrobenzamide |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | 3-Amino-4-methyl-5-nitrobenzamide |

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for this compound.

Regioselectivity and Mechanistic Pathways of Aromatic Substitution Reactions

The regioselectivity of substitution reactions on this compound is precisely controlled by the nature and position of its substituents.

For Nucleophilic Aromatic Substitution (SNAr) , the reaction occurs exclusively at the C3 position, leading to the displacement of the chloro substituent. The mechanism is a two-step addition-elimination process. libretexts.org The regioselectivity is dictated by the presence of the chlorine as a good leaving group and the powerful activation provided by the electron-withdrawing nitro and benzamide groups. These groups are positioned to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the nitro group is ortho or para to the reaction center. In this molecule, the nitro group is para to the C1-benzamide group and ortho to the C-Cl bond (relative to the C-4 methyl), contributing significantly to the stabilization of the intermediate formed upon nucleophilic attack at C3.

For Metal-Catalyzed Cross-Coupling Reactions , the regioselectivity is also directed to the C3 position, as the catalytic cycle is initiated by the oxidative addition of the palladium catalyst into the carbon-chlorine bond. libretexts.org This step is the point of entry into the catalytic cycles of the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org The electronic nature of the ring, being electron-deficient, generally facilitates the oxidative addition step, although aryl chlorides remain less reactive than bromides or iodides. The successful coupling relies on a catalyst system capable of cleaving the relatively strong C-Cl bond.

Green Chemistry and Sustainable Synthesis of 3 Chloro 4 Methyl 5 Nitrobenzamide

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of amides often involves the use of stoichiometric activating agents, such as thionyl chloride or phosphorus-based reagents, to convert a carboxylic acid to a more reactive species like an acyl chloride. While effective, these methods generate significant amounts of corrosive and hazardous byproducts. A greener approach to the synthesis of 3-Chloro-4-methyl-5-nitrobenzamide would start from its corresponding carboxylic acid, 3-Chloro-4-methyl-5-nitrobenzoic acid. nih.govcymitquimica.com

The development of environmentally benign synthetic routes focuses on direct amidation methods that avoid the pre-activation step or utilize catalytic systems. One promising avenue is the use of coupling agents that are more environmentally friendly and produce less toxic waste. For instance, the use of diethylaminosulfur trifluoride (DAST) has been explored for amide bond formation under mild, base-free conditions, which could be applicable to the synthesis of the target compound. acs.orgacs.org Another approach involves the direct condensation of the carboxylic acid and an amine source, such as ammonia (B1221849), at elevated temperatures, though this often requires harsh conditions. chemicalbook.com Research into milder, catalyzed direct amidation is a key area of development.

Microwave-assisted synthesis represents another significant advancement, often leading to dramatically reduced reaction times, which can decrease energy consumption and minimize the formation of side products. evitachem.com The application of microwave irradiation to the synthesis of benzamide (B126) derivatives has shown potential for rapid and efficient reactions. evitachem.com

A hypothetical greener synthesis could involve the direct reaction of 3-Chloro-4-methyl-5-nitrobenzoic acid with an ammonia source, facilitated by a reusable catalyst and a non-toxic solvent, potentially under flow conditions to improve safety and efficiency.

Atom Economy and Process Efficiency Assessments

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

To assess the atom economy of a potential synthesis for this compound, we can consider the reaction of 3-Chloro-4-methyl-5-nitrobenzoic acid with ammonia.

Hypothetical Reaction: C₈H₆ClNO₄ (3-Chloro-4-methyl-5-nitrobenzoic acid) + NH₃ (Ammonia) → C₈H₇ClN₂O₃ (this compound) + H₂O (Water)

The atom economy for this reaction can be calculated as follows:

Atom Economy Calculation

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₈H₇ClN₂O₃ | 214.61 |

| 3-Chloro-4-methyl-5-nitrobenzoic acid | C₈H₆ClNO₄ | 215.59 |

| Ammonia | NH₃ | 17.03 |

| Water | H₂O | 18.02 |

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (214.61 / (215.59 + 17.03)) x 100 = (214.61 / 232.62) x 100 ≈ 92.26%

Solvent Minimization and Alternative Reaction Media (e.g., Solvent-free, Aqueous)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more benign solvents or, ideally, the elimination of solvents altogether.

For the synthesis of this compound, research into alternative reaction media could significantly improve its sustainability profile. The use of greener solvents like ethanol (B145695) has been demonstrated in related syntheses and offers advantages over chlorinated solvents or aprotic polar solvents like DMF. primescholars.comnih.gov

Comparison of Solvents for Amide Synthesis

| Solvent | Classification | Advantages | Disadvantages |

| Dichloromethane (B109758) | Traditional | Good solubility for many reactants | Suspected carcinogen, volatile organic compound (VOC) |

| Toluene (B28343) | Traditional | Good for azeotropic water removal | Toxic, VOC |

| Dimethylformamide (DMF) | Traditional | High boiling point, good solvent | Toxic, difficult to remove |

| Ethanol | Greener Alternative | Renewable resource, biodegradable | Lower solubility for some nonpolar reactants |

| Water | Greener Alternative | Non-toxic, inexpensive, non-flammable | Reactivity issues with some reagents, product may be insoluble |

| Solvent-free | Ideal | No solvent waste, high reactant concentration | Potential for high viscosity, heat transfer issues |

Solvent-free reactions, conducted through mechanochemistry (ball milling) or by heating a mixture of the neat reactants, represent a highly desirable green alternative. Mechanochemical synthesis has been shown to be effective for producing amides and dipeptides directly from carboxylic acids and amines. Furthermore, aqueous reaction conditions are being explored, although the reactivity of the starting materials and the solubility of the product in water need to be carefully considered. nih.gov

Catalytic Approaches for Reduced Energy Consumption and Waste Generation

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and at lower temperatures, thus reducing energy consumption and the formation of unwanted byproducts. In the context of synthesizing this compound, catalytic methods can offer significant advantages over stoichiometric approaches.

The direct amidation of a carboxylic acid with an amine is thermodynamically challenging and typically requires high temperatures. Catalysts can facilitate this transformation under milder conditions. Boronic acid derivatives and other Lewis acids have been investigated as catalysts for direct amide formation.

Another area of active research is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. While specific catalytic systems for the synthesis of this compound are not widely reported, the principles from related syntheses can be applied. For example, metal-free catalytic systems are being developed for the construction of triazole rings, which could inspire similar approaches for amide bond formation. rsc.org

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Remaining Research Challenges

3-Chloro-4-methyl-5-nitrobenzamide has primarily been recognized in academic research as a valuable synthetic intermediate. Its molecular framework, featuring a strategically substituted benzene (B151609) ring with chloro, methyl, nitro, and amide functional groups, offers multiple reactive sites for constructing more complex molecules. Academic pursuits have capitalized on this structural utility, employing it as a foundational element in multi-step syntheses of heterocyclic compounds and other complex organic derivatives. These derivatives are often investigated for potential applications in medicinal chemistry and agrochemicals. mdpi.comresearchgate.net

Despite its use as a building block, significant research challenges remain. A primary gap in the current body of knowledge is the comprehensive characterization of the compound's intrinsic properties. There is a notable lack of extensive research into its own biological activities or material science applications. Nitroaromatic compounds are known for a wide spectrum of biological effects, but also for potential toxicity, which necessitates careful and thorough investigation. researchgate.netmdpi.comwikipedia.org Furthermore, a deeper exploration of its solid-state chemistry, including crystallography and potential polymorphism, could unveil properties relevant to materials science that are currently overlooked.

Emerging Avenues in Synthetic Chemistry for this compound

Future research in the synthesis of this compound is poised to embrace more advanced and sustainable chemical practices. While traditional synthesis methods involving electrophilic nitration and chlorination are established, they often require harsh conditions and can produce significant chemical waste. mdpi.com

Emerging avenues are likely to focus on the following areas:

Flow Chemistry : The application of continuous flow technologies offers a promising alternative to batch processing. This approach can enhance safety, provide precise control over reaction parameters, and simplify scaling up production.

Green Chemistry Methodologies : Future synthetic strategies will likely prioritize principles of green chemistry. This includes designing one-pot or tandem reactions that reduce the number of synthetic steps, improve atom economy, and minimize the use of hazardous reagents and solvents. nih.gov Modern amide bond formation techniques, for example, are continuously evolving to be more efficient and environmentally benign. acs.orgacs.org

Prospects for Advanced Material Science Applications Driven by Structure-Property Relationships

The specific arrangement of functional groups in this compound suggests a latent potential for applications in advanced material science, a field where it is currently underexplored. The interplay between its structural features and potential properties forms the basis for future investigations.

Key structure-property relationships that warrant exploration include:

Optical and Electronic Properties : The nitro group is strongly electron-withdrawing, which polarizes the aromatic ring. wikipedia.org This electronic characteristic is often associated with materials exhibiting nonlinear optical (NLO) phenomena, making the compound a candidate for development in optoelectronic devices. mdpi.com

Supramolecular Chemistry : The amide functional group is a classic motif for forming robust intermolecular hydrogen bonds. This capability could be harnessed to design and construct novel supramolecular assemblies, such as liquid crystals, gels, or porous organic frameworks.

Functional Polymers : The compound could serve as a functional monomer. Its incorporation into a polymer backbone could imbue the resulting material with specific properties, such as altered thermal stability, modified solubility, or unique electronic characteristics derived from the nitroaromatic moiety.

A thorough investigation into these structure-property relationships, beginning with fundamental photophysical and electronic characterization, is essential to unlock the prospective applications of this compound in the realm of material science. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.